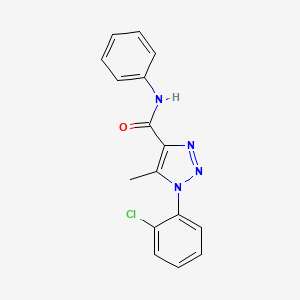

1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a methyl group at position 5, and a phenylcarboxamide moiety at position 2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amidation reactions, followed by characterization via NMR, X-ray crystallography (using programs like SHELXL ), and mass spectrometry.

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-12-7-3-2-4-8-12)19-20-21(11)14-10-6-5-9-13(14)17/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJNZYMRDITYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(2-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C16H13ClN4O

- Molecular Weight : 312.75 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the triazole ring via azide and alkyne coupling.

- Introduction of the chlorophenyl group through nucleophilic substitution.

- Attachment of the phenyl group to form the final carboxamide structure.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The biological evaluation often includes:

- Minimum Inhibitory Concentration (MIC) tests against bacterial strains.

- Assessment of cytotoxicity in human cell lines.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 15 | Staphylococcus aureus |

| 2 | 20 | Escherichia coli |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example, certain compounds have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves:

- Inhibition of key enzymes involved in cell division.

- Induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 1.1 | Doxorubicin |

| HCT-116 | 2.6 | 5-Fluorouracil |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vitro studies indicate that it can modulate cytokine release (e.g., TNF-α and IL-6) from activated immune cells. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of 1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is believed to be mediated through:

- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby inhibiting their function.

- Cytokine Modulation : Altering the release of pro-inflammatory cytokines from immune cells.

- Cell Cycle Interference : Disruption of normal cell cycle progression in cancer cells.

Case Studies

A series of studies have evaluated the biological activity of related triazole compounds:

-

Study on Antimicrobial Activity :

- Researchers evaluated a range of triazole derivatives for their effectiveness against bacterial strains.

- Results indicated that modifications on the triazole ring significantly influenced antimicrobial potency.

-

Study on Anticancer Properties :

- A compound with a similar structure was tested against various cancer cell lines.

- It exhibited significant antiproliferative effects, with IC50 values lower than those of standard chemotherapeutics.

Comparison with Similar Compounds

Table 1: Comparison of Chlorophenyl-Substituted Triazoles

Variations in the Carboxamide Substituent

The N-phenyl group in the target compound can be replaced with diverse substituents to modulate bioactivity:

- Molecular weight (MW: 408.83 g/mol) exceeds the target compound (~308 g/mol), which may reduce bioavailability .

- 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide () : Ethoxy and triazole substituents enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability. The extended π-system may improve binding to kinase targets .

Table 2: Carboxamide Substituent Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.